molecular formula C13H11NO3 B479686 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine CAS No. 117401-33-9

4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine

Cat. No. B479686
M. Wt: 229.23g/mol
InChI Key: QPOCERUJLCNHEI-UHFFFAOYSA-N
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Description

“4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine” is a chemical compound with the molecular formula C13H11NO3 . It contains a benzodioxole group attached to a phenylamine group . The benzodioxole group is a type of aromatic ether that consists of a benzene ring fused to a 1,3-dioxole .


Synthesis Analysis

The synthesis of compounds similar to “4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine” has been reported in the literature . The synthesis typically involves a condensation reaction using benzo[d][1,3]dioxole carbaldehyde and an appropriate amine .


Molecular Structure Analysis

The molecular structure of “4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine” includes a benzodioxole group and a phenylamine group . The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole . The phenylamine group consists of a phenyl ring attached to an amine group .

Scientific Research Applications

Medicinal Chemistry

  • Summary of the Application : Compounds with a benzo[d][1,3]dioxol-5-yl group have been found to be important in medicinal chemistry .
  • Methods of Application : These compounds are synthesized and then screened for their efficacy against various diseases .
  • Results or Outcomes : Some of these compounds have shown potent growth inhibition properties with IC50 values generally below 5 μM .

Detection of Carcinogenic Lead

  • Summary of the Application : A derivative of benzo[d]dioxol-5-yl, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide, has been used for the detection of carcinogenic lead .
  • Methods of Application : This compound was prepared via a simple condensation method and used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .
  • Results or Outcomes : A sensitive and selective Pb2+ sensor was developed. The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively .

Anticancer Activity

  • Summary of the Application : A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
  • Methods of Application : These compounds were synthesized via a Pd-catalyzed C-N cross-coupling .
  • Results or Outcomes : These compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2) cancer cell lines .

Proteomics Research

  • Summary of the Application : A compound similar to “4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine”, known as “4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid”, is used in proteomics research .
  • Methods of Application : This compound is used in various biochemical assays and experiments .
  • Results or Outcomes : The specific results or outcomes would depend on the nature of the experiment or research being conducted .

Antitumor Activities

  • Summary of the Application : A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines .
  • Methods of Application : These compounds were synthesized and then screened for their efficacy against various cancer cell lines .
  • Results or Outcomes : Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .

Anticancer Evaluation

  • Summary of the Application : A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
  • Methods of Application : These compounds were synthesized via a Pd-catalyzed C-N cross-coupling .
  • Results or Outcomes : These compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2) cancer cell lines .

Proteomics Research

  • Summary of the Application : A compound similar to “4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine”, known as “4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid”, is used in proteomics research .
  • Methods of Application : This compound is used in various biochemical assays and experiments .
  • Results or Outcomes : The specific results or outcomes would depend on the nature of the experiment or research being conducted .

Antitumor Activities

  • Summary of the Application : A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines .
  • Methods of Application : These compounds were synthesized and then screened for their efficacy against various cancer cell lines .
  • Results or Outcomes : Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .

Anticancer Evaluation

  • Summary of the Application : A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
  • Methods of Application : These compounds were synthesized via a Pd-catalyzed C-N cross-coupling .
  • Results or Outcomes : These compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2) cancer cell lines .

Future Directions

The future directions for “4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine” could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given its structural similarity to compounds with various biological activities, it may have potential uses in pharmaceuticals or other fields .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-9-1-3-10(4-2-9)17-11-5-6-12-13(7-11)16-8-15-12/h1-7H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOCERUJLCNHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327888
Record name 4-(1,3-benzodioxol-5-yloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808665
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine

CAS RN

117401-33-9
Record name 4-(1,3-benzodioxol-5-yloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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